

Spectroscopic Differences Between Iodo- and Chloro-Phenoxyacetic Esters[1][2]

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Compound of Interest

Compound Name: *(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester*

CAS No.: 636589-61-2

Cat. No.: B1441386

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Executive Summary

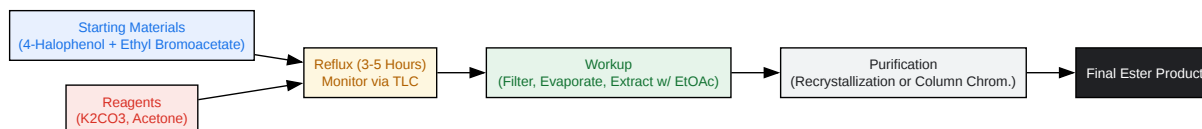
This guide provides a technical comparison of Ethyl 2-(4-chlorophenoxy)acetate and Ethyl 2-(4-iodophenoxy)acetate. While structurally similar, the substitution of chlorine with iodine introduces profound spectroscopic anomalies due to the Heavy Atom Effect and isotopic distributions. This document outlines the synthesis, specific spectral fingerprints (NMR, MS, IR), and mechanistic reasons for these divergences, serving as a reference for structural elucidation in medicinal chemistry.

Synthesis & Preparation Workflow

Both compounds are synthesized via a standard Williamson Ether Synthesis. The choice of halogenated phenol dictates the final product, but the reaction conditions remain consistent.

Reaction Scheme

Synthesis Workflow Diagram



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Caption: Standardized Williamson ether synthesis workflow for phenoxyacetic esters.

Spectroscopic Comparison

The following data highlights the critical differences required for positive identification.

A. Nuclear Magnetic Resonance (NMR)

1. Carbon-13 NMR (

C-NMR)

The most definitive difference lies in the carbon atom directly attached to the halogen ().

- Chlorine Effect: Chlorine is electronegative, causing a downfield shift (deshielding).
- Iodine Effect (Heavy Atom Effect): Iodine's large electron cloud causes spin-orbit coupling, which shields the attached carbon, shifting it significantly upfield, often appearing "buried" near solvent peaks.

Carbon Position	Ethyl 2-(4-chlorophenoxy)acetate (ppm)	Ethyl 2-(4-iodophenoxy)acetate (ppm)	Mechanistic Cause
C-X ()	~126.0	~83.0	Heavy Atom Effect (Shielding)
C=O (Ester)	~169.0	~169.0	Minimal Inductive Influence
O-CH	~65.5	~65.5	Distance from Halogen
Aromatic C-H	116.0, 129.5	117.0, 138.5	Anisotropy & Inductive effects

2. Proton NMR (

H-NMR)

While the ethyl ester signals (triplet ~1.3 ppm, quartet ~4.2 ppm) and the singlet (~4.6 ppm) remain constant, the aromatic region differs significantly.

- Chloro-Analog: The protons ortho to chlorine appear around 7.25 ppm.
- Iodo-Analog: The protons ortho to iodine are shifted downfield to ~7.55 ppm due to the stronger magnetic anisotropy of the large iodine atom, despite iodine being less electronegative than chlorine.

B. Mass Spectrometry (MS)

Mass spectrometry provides the quickest confirmation of halogen identity based on isotopic patterns.

Feature	Chloro-Analog	Iodo-Analog
Molecular Ion ()	3:1 Ratio (:)	Single Peak (Monoisotopic I)
Fragmentation	Loss of common. C-Cl bond is strong; is stable.	Weak C-I bond often breaks, yielding peak.
Base Peak	Often or substituted phenol cation.	Often Phenyl cation () due to I loss.

C. Infrared Spectroscopy (IR)

- C-Cl Stretch: Distinct, strong band at 1085–1095 cm^{-1} .
- C-I Stretch: Weaker band, often shifted to the fingerprint region $< 600 \text{ cm}^{-1}$ (often 500–550 cm^{-1}), making it difficult to detect in standard scans.
- C=O Stretch: Both show strong ester carbonyl absorption at 1735–1750 cm^{-1} .^[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

Objective: Synthesize the iodo-ester derivative for spectral benchmarking.

- Setup: In a 100 mL round-bottom flask, dissolve 4-iodophenol (2.20 g, 10 mmol) in anhydrous acetone (30 mL).
- Base Addition: Add Potassium Carbonate () (2.07 g, 15 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation.
- Alkylation: Dropwise add Ethyl Bromoacetate (1.2 mL, 11 mmol).

- Reflux: Attach a condenser and reflux the mixture at 60°C for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
- Workup:
 - Cool to room temperature.
 - Filter off the inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure.
 - Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
- Isolation: Dry over , filter, and evaporate to yield a white/off-white solid. Recrystallize from ethanol if necessary.

Protocol 2: Comparative NMR Analysis

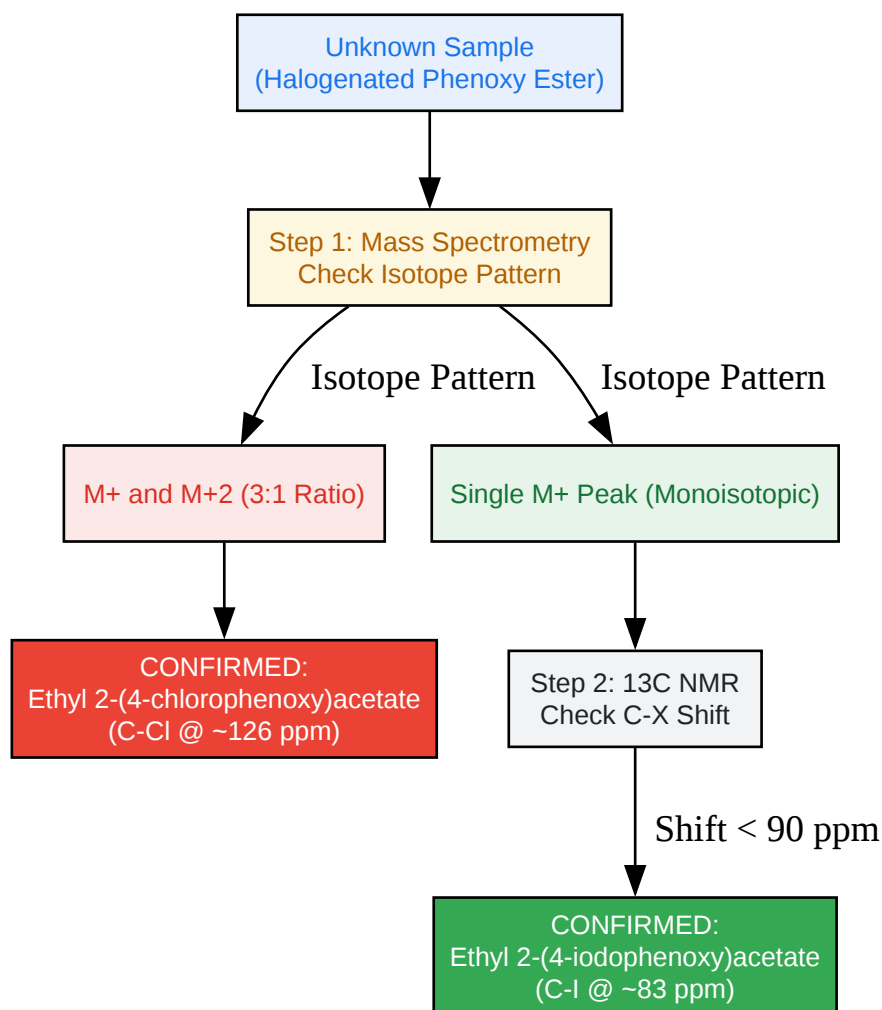
Objective: Validate the "Heavy Atom Effect" on the C-I carbon.

- Sample Prep: Dissolve ~10 mg of the purified chloro-ester and iodo-ester in separate NMR tubes using (0.6 mL).
- Acquisition:
 - Run a standard proton-decoupled C-NMR (minimum 128 scans recommended due to lower sensitivity of quaternary carbons).
- Analysis:

- Locate the carbonyl peak at ~169 ppm (Internal Standard).
- Search for the C-X peak:
 - If a peak is found at ~126 ppm, the sample is the Chloro derivative.
 - If a peak is found at ~83 ppm, the sample is the Iodo derivative.

Decision Logic for Identification

Use this logic flow to rapidly identify unknown samples.



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Caption: Diagnostic logic flow for differentiating chloro- and iodo-phenoxyacetic esters.

References

- Synthesis of Phenoxyacetic Acid Derivatives: US Patent 20090247781A1. Describes standard alkylation conditions using potassium carbonate and acetone.
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- UV Photolysis of 4-Halophenols: J. Chem. Phys. 138, 164318 (2013). Discusses the bond dissociation energies and UV absorption differences (red shift) between chloro and iodo phenols.

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Sources

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